N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H27ClN4O3S and its molecular weight is 450.98. The purity is usually 95%.
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Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on available research findings.
1. Chemical Structure and Properties
The compound has the following chemical structure and properties:
Property | Value |
---|---|
Molecular Formula | C20H25ClN4O3S |
Molecular Weight | 437.0 g/mol |
CAS Number | 898445-29-9 |
SMILES Notation | COc1ccc(Cl)cc1NC(=O)CSc1nc(=O)n(CCN(C)C)c2c1CCC2 |
2.1 Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), OCUM-2MD3 (gastric cancer), and others.
- IC50 Values: The compound showed IC50 values ranging from 0.73 to 19.77 μM across different cancer types, indicating varying degrees of potency against these malignancies .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Cell Migration : The compound significantly inhibited the migration of cancer cells in wound healing assays. For example, it reduced the wound area in pancreatic cancer cell lines by approximately 24 times compared to controls after 72 hours .
- Effect on Tubulin Dynamics : Similar compounds have been shown to destabilize tubulin polymerization, leading to apoptosis in cancer cells by disrupting microtubule organization .
3. Case Studies
Several studies have highlighted the effectiveness of this compound:
Case Study 1: Breast Cancer
A study evaluated the effects on MCF-7 cells and found that treatment with the compound resulted in significant apoptosis and cell cycle arrest at the G2/M phase. Flow cytometry confirmed these findings with increased sub-G1 populations indicating cell death .
Case Study 2: Gastric Cancer
In another study involving OCUM-2MD3 cells, the compound demonstrated a concentration-dependent inhibition of cell proliferation with an IC50 value of approximately 88 nM .
4. Conclusion
This compound shows promising biological activity as an anticancer agent through various mechanisms including inhibition of cell proliferation and migration. Further research is necessary to fully elucidate its pharmacological profile and potential clinical applications.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O3S/c1-25(2)10-11-26-17-7-5-4-6-15(17)20(24-21(26)28)30-13-19(27)23-16-12-14(22)8-9-18(16)29-3/h8-9,12H,4-7,10-11,13H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIWDJLSRRCHRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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